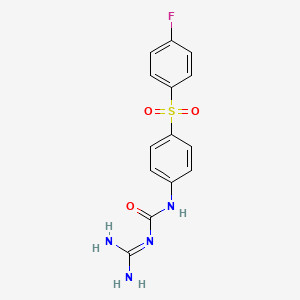
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- is a complex organic compound that belongs to the class of guanidine derivatives. Guanidine derivatives are known for their versatile applications in various fields such as chemistry, biology, and medicine. This particular compound features a guanidine core with a p-fluorophenylsulfonyl group and a phenylcarbamoyl group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For the preparation of guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl-, a common method involves the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be very efficient .
Industrial Production Methods
Industrial production of guanidine derivatives often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent and catalyst in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- involves its interaction with specific molecular targets and pathways. The compound acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . It also interacts with various enzymes and receptors, modulating their activity and leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds with similar guanidylating properties but different structural features.
Cyanamides: Used in the synthesis of guanidine derivatives but with distinct chemical properties.
Uniqueness
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
35972-58-8 |
|---|---|
Molecular Formula |
C14H13FN4O3S |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
1-(diaminomethylidene)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea |
InChI |
InChI=1S/C14H13FN4O3S/c15-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(20)19-13(16)17/h1-8H,(H5,16,17,18,19,20) |
InChI Key |
MWXHEEWOFSYMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















